molecular formula C8H10N4O B7739613 Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- CAS No. 94-90-6

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)-

Cat. No.: B7739613
CAS No.: 94-90-6
M. Wt: 178.19 g/mol
InChI Key: RRWSDYNYJQHNKL-VZUCSPMQSA-N
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Description

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- is a chemical compound with the molecular formula C8H10N4O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a 2-hydroxyphenylmethylene moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- can be synthesized through several methods. One common approach involves the condensation of hydrazinecarboximidamide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Hydrazinecarboximidamide reacts with 2-hydroxybenzaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to form the desired product.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboximidamide: A related compound with similar chemical properties but lacking the 2-hydroxyphenylmethylene moiety.

    2-Hydroxybenzaldehyde: Shares the 2-hydroxyphenyl group but differs in its functional groups.

Properties

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-8(10)12-11-5-6-3-1-2-4-7(6)13/h1-5,13H,(H4,9,10,12)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWSDYNYJQHNKL-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070579
Record name Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-
Source EPA DSSTox
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Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67763-12-6, 94-90-6
Record name Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (salicylideneamino)-
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Record name Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-
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Record name Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(or 3)-[(2-hydroxyphenyl)methylene]carbazamidine
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